Spectroscopic characterization of Lavendamycin (NMR, IR, Mass Spec)
Spectroscopic characterization of Lavendamycin (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Lavendamycin, a potent antitumor and antimicrobial agent. The structural elucidation of this complex pentacyclic molecule, first isolated from Streptomyces lavendulae, relied heavily on a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).[1] This document outlines the key spectroscopic data, experimental methodologies, and analytical workflows pertinent to the analysis of Lavendamycin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For Lavendamycin, both ¹H and ¹³C NMR were instrumental in assigning the complex arrangement of its β-carboline and quinolinequinone moieties.
¹H NMR Spectral Data
The ¹H NMR spectrum of Lavendamycin is expected to exhibit signals corresponding to its aromatic protons on the β-carboline and quinolinequinone rings, as well as the methyl group. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: ¹H NMR Chemical Shift Data for Lavendamycin
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | Data not available in searched resources | - | - |
| Methyl Protons | Data not available in searched resources | - | - |
| Amine/Amide Protons | Data not available in searched resources | - | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all the carbon atoms in Lavendamycin, including quaternary carbons. The aromatic and carbonyl carbons are expected to resonate in the downfield region of the spectrum.
Table 2: ¹³C NMR Chemical Shift Data for Lavendamycin
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic Carbons | Data not available in searched resources |
| Carbonyl Carbons | Data not available in searched resources |
| Methyl Carbon | Data not available in searched resources |
| Quaternary Carbons | Data not available in searched resources |
Experimental Protocol for NMR Spectroscopy
The following is a generalized experimental protocol for obtaining NMR spectra of a natural product like Lavendamycin.
-
Sample Preparation: A few milligrams of purified Lavendamycin are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
-
Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire the spectra.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
2D NMR Experiments: To aid in the complete structural assignment, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish proton-proton and proton-carbon correlations.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of Lavendamycin is expected to show characteristic absorption bands for its amine, carbonyl, and aromatic functionalities. Aromatic compounds typically show C-H stretching absorptions around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range due to carbon-carbon stretching vibrations within the aromatic rings.[1][2][3]
Table 3: IR Absorption Data for Lavendamycin
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amine) | Data not available in searched resources | Stretching |
| C=O (Quinone) | Data not available in searched resources | Stretching |
| C=O (Carboxylic Acid) | Data not available in searched resources | Stretching |
| C=C (Aromatic) | Data not available in searched resources | Stretching |
| C-H (Aromatic) | Data not available in searched resources | Stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of solid Lavendamycin is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound can be cast as a thin film on a salt plate (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The sample is placed in the path of the IR beam, and an interferogram is collected. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded.
-
Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. The background spectrum is subtracted to yield the spectrum of the sample. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
Mass Spectral Data
The molecular formula of Lavendamycin is C₂₂H₁₄N₄O₄, with a molar mass of 398.378 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would arise from the cleavage of the pentacyclic structure.
Table 4: Mass Spectrometry Data for Lavendamycin
| Ion | m/z | Relative Intensity (%) | Proposed Fragment |
| [M+H]⁺ | Data not available in searched resources | - | Molecular Ion |
| Fragment Ions | Data not available in searched resources | - | Data not available in searched resources |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction and Ionization: A dilute solution of Lavendamycin is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like Lavendamycin, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides insights into the connectivity of the molecule.
Lavendamycin's Mode of Action: A Simplified Overview
While the primary focus of this guide is the spectroscopic characterization of Lavendamycin, it is pertinent to mention its biological context. Lavendamycin and its analogs have shown significant antitumor activity. One of the proposed mechanisms of action involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.
